Viprostol

Antihypertensive Agents Spontaneously Hypertensive Rats (SHR) Oral Bioavailability

Viprostol (CL 115,347; DHV-PGE2Me) is a synthetic prostaglandin E2 (PGE2) analog that belongs to the prostanoid class of compounds. Structurally, it is defined as (dl)-15-deoxy-16-hydroxy-16(α/β)-vinyl-prostaglandin E2 methyl ester and is formally categorized as a dinoprostone derivative.

Molecular Formula C23H36O5
Molecular Weight 392.5 g/mol
CAS No. 73621-92-8
Cat. No. B1683564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameViprostol
CAS73621-92-8
Synonyms15-(deoxy)-16-hydroxy-16-vinylprostaglandin E2 methyl ester
15-deoxy-16-hydroxy-16-vinyl-PGE2 methyl ester
CL 115,347
CL 115347
DHV-PGE2Me
viprostol
viprostol, (+-)-isome
Molecular FormulaC23H36O5
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCCCCC(CC=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)(C=C)O
InChIInChI=1S/C23H36O5/c1-4-6-15-23(27,5-2)16-11-13-19-18(20(24)17-21(19)25)12-9-7-8-10-14-22(26)28-3/h5,7,9,11,13,18-19,21,25,27H,2,4,6,8,10,12,14-17H2,1,3H3/b9-7-,13-11+/t18-,19-,21-,23?/m1/s1
InChIKeyTWCQWABAGCMHLL-ROVQGQOSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Viprostol (CAS 73621-92-8): A Synthetic Prostaglandin E2 Analog with Quantifiable Vasodilatory and Antihypertensive Differentiation


Viprostol (CL 115,347; DHV-PGE2Me) is a synthetic prostaglandin E2 (PGE2) analog that belongs to the prostanoid class of compounds [1]. Structurally, it is defined as (dl)-15-deoxy-16-hydroxy-16(α/β)-vinyl-prostaglandin E2 methyl ester and is formally categorized as a dinoprostone derivative [1][2]. Unlike the natural ligand PGE2 (dinoprostone), which exhibits extremely rapid metabolic inactivation and negligible oral activity, viprostol was specifically engineered as an orally and transdermally long-acting antihypertensive agent [3]. Its primary pharmacologic action is vasodilation, which underlies its blood-pressure-lowering effects observed across multiple animal models [3][4].

Procurement Rationale: Why Viprostol Cannot Be Replaced by Native PGE2 or Simpler Analogs in Mechanistic or Efficacy Studies


Native prostaglandin E2 (dinoprostone) is not a viable comparator for studies requiring sustained, systemic exposure due to its extensive first-pass pulmonary metabolism (approx. 95% inactivated in a single pass) and its consequent lack of oral efficacy [1]. Early synthetic analogs like misoprostol (a PGE1 derivative) exhibit gastric cytoprotection but minimal antihypertensive activity, and enprostil (a PGE2 analog) was developed for gastrointestinal indications without the pronounced vascular profile of viprostol [2]. Viprostol differentiates itself through structural modifications—specifically, the 15-deoxy-16-hydroxy-16-vinyl substitution on the cyclopentane ring—which confer resistance to rapid metabolic inactivation while preserving vasodilatory potency comparable to natural PGE2 in key vascular beds [3]. Consequently, substitution with native PGE2 or gastrointestinal-oriented analogs would introduce confounded outcomes (e.g., short duration, non-vascular off-target effects) and invalidate experimental protocols designed to probe the specific PK/PD profile that viprostol uniquely provides.

Quantitative Differentiation of Viprostol vs. Native PGE2 and Other Reference Agents: A Comparative Evidence Framework


Oral Antihypertensive Potency and Duration: Viprostol vs. PGE2 (Class-Level Distinction)

In conscious spontaneously hypertensive rats (SHR), viprostol administered orally at 0.25 to 10 mg/kg produced dose-dependent reductions in mean arterial blood pressure (MABP) ranging from 31 to 53 mm Hg, with a duration of action from 1 to greater than 8 hours [1]. Native prostaglandin E2 (PGE2) is not orally active due to rapid pulmonary metabolism and cannot achieve comparable systemic exposure or sustained hemodynamic effects; therefore, no head-to-head oral comparison data exist [2]. This class-level differentiation is critical for procurement: viprostol is the functional equivalent of a 'long-acting oral PGE2' for cardiovascular research.

Antihypertensive Agents Spontaneously Hypertensive Rats (SHR) Oral Bioavailability

Transdermal Antihypertensive Superiority: Viprostol Exceeds Oral Activity and Enables Prolonged Action

When applied topically (transdermally) to spontaneously hypertensive rats, viprostol demonstrated greater potency and a substantially longer duration of action compared to the oral route [1]. At doses of 0.03 to 1 mg/kg, topically applied viprostol lowered mean arterial blood pressure (MABP) by 27 to 46 mm Hg, with a duration of action extending from greater than 6 hours to beyond 24 hours [1]. This contrasts with the oral route, where the same compound at higher doses (0.25-10 mg/kg) produced a shorter duration (1 to >8 hr) [1]. Native PGE2 is not a viable comparator for transdermal application due to its chemical instability and rapid local metabolism in skin, a limitation circumvented by viprostol's molecular design [2].

Transdermal Drug Delivery Antihypertensive Agents Sustained Release

Vascular Bed-Selective Vasodilation: Viprostol Equipotency to PGE2 in Renal Artery but Differential Activity Elsewhere

In anesthetized beagle dogs, viprostol injected directly into various arterial beds increased regional blood flow without lowering systemic blood pressure [1]. Quantitative comparison with l-prostaglandin E2 (I-PGE2) revealed that viprostol was equipotent to I-PGE2 in the renal vascular bed, but less potent in coronary, mesenteric, femoral, and carotid beds [1]. In the perfused isolated central ear artery of the rabbit, viprostol also exhibited smooth muscle relaxation potency equivalent to I-PGE2 [1]. This vascular bed-selectivity profile differentiates viprostol from native PGE2, which demonstrates a broader and less predictable vasodilatory pattern [2].

Renal Blood Flow Vasodilation Regional Hemodynamics

Superior Bronchodilator Potency: Viprostol Equals Isoproterenol and Outperforms PGE2 in Primate Trachea

In carbachol-contracted monkey tracheal muscle rings, the rank order of relaxant potency was viprostol = isoproterenol (ISO) > prostaglandin E2 (PGE2) [1]. In guinea-pig trachea, the rank order was ISO > viprostol > PGE2 > verapamil [1]. Notably, preincubation with an IC90 concentration of viprostol did not reduce the maximum effect of CaCl2-induced contractions, whereas PGE2 and ISO reduced it by approximately 20% [1]. This indicates that viprostol's bronchodilator effect is not mediated through antagonism of calcium influx, distinguishing it from both PGE2 and verapamil [1].

Bronchodilation Tracheal Smooth Muscle Asthma Research

Metabolic Activation and Species-Conserved Disposition: Viprostol's Active Free Acid Metabolite vs. Parent Ester

Following intravenous, oral, or topical administration of ¹⁴C-viprostol to six animal species and humans, the predominant metabolic reaction across all species was rapid hydrolysis of the methyl ester to the pharmacologically active free acid (metabolite II) [1]. This active free acid is the primary molecular entity responsible for vasodilation and antihypertensive effects [1]. A secondary oxidation of the alpha-chain yields dinor and tetranor acids (III, IV), which are inactive [1]. Unlike native PGE2, which undergoes extensive pulmonary metabolism to inactive 15-keto derivatives within seconds, viprostol's 15-deoxy-16-hydroxy-16-vinyl modification protects the molecule from this rapid inactivation pathway, permitting oral and transdermal activity [2].

Pharmacokinetics Prodrug Activation Metabolic Stability

Optimized Experimental Applications for Viprostol Based on Quantifiable Pharmacodynamic and Pharmacokinetic Differentiation


Chronic Oral Dosing in Spontaneously Hypertensive Rat (SHR) Models for PGE2 Pathway Investigation

Viprostol is the agent of choice for experiments requiring sustained, systemic PGE2 receptor activation via the oral route. In SHR, oral doses of 0.25–10 mg/kg produce 31–53 mm Hg reductions in MABP with a duration of 1 to >8 hours, enabling once- or twice-daily dosing paradigms [1]. Native PGE2 is not orally active and thus cannot be substituted. This makes viprostol uniquely suited for chronic hypertension studies exploring the renal and vascular contributions of PGE2 signaling over days or weeks.

Transdermal Delivery for Sustained-Release Cardiovascular Pharmacology in Conscious Animal Models

For protocols requiring stable plasma concentrations and minimal handling stress (e.g., telemetry studies, long-term blood pressure monitoring), transdermal application of viprostol at 0.03–1 mg/kg yields 27–46 mm Hg MABP reduction with a duration of >6 to >24 hours [1]. This route achieves ~3× longer duration than oral dosing at ~3–10× lower doses, reducing compound usage while improving data quality by eliminating the variability associated with repeated oral gavage [1].

Isolated Vessel and Organ Bath Studies Focusing on Renal Vasodilation or Bronchodilation

In isolated perfused vascular beds or tissue baths, viprostol demonstrates equipotency to I-PGE2 in the renal artery and rabbit ear artery [1], and superior bronchodilator potency to PGE2 in primate trachea (viprostol = isoproterenol > PGE2) [2]. Researchers should note that viprostol's activity in tracheal tissue is not antagonized by propranolol and does not involve calcium channel blockade, making it a clean tool for studying PGE2 receptor-mediated relaxation without β-adrenoceptor or calcium channel confounds [2].

Pharmacokinetic Studies Requiring Active Metabolite Quantification Across Species

Viprostol serves as a prodrug that undergoes rapid ester hydrolysis to yield the pharmacologically active free acid (metabolite II) across all tested species, including humans [1]. For in vitro bioassays, pre-incubation with plasma or tissue homogenates containing esterases may be necessary to generate the active species. For in vivo PK/PD modeling, the free acid—not the parent methyl ester—should be the primary analyte of interest [1].

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